

# 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine CAS number

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## Compound of Interest

Compound Name:	6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine
Cat. No.:	B1376921

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## An In-Depth Technical Guide to 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

This guide provides a comprehensive technical overview of **6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine**, a heterocyclic building block of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, a proposed synthetic pathway with mechanistic insights, its applications in modern research, and essential safety protocols.

## Core Compound Identity and Properties

**6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine** is a fluorinated heterocyclic compound identified by the CAS Number 1260656-87-8<sup>[1][2][3]</sup>. Its structure features a fused oxazolo[4,5-b]pyridine core, which is a privileged scaffold in medicinal chemistry, combining the advantageous properties of both pyridine and oxazole rings. The strategic placement of a bromine atom at the 6-position provides a versatile handle for further chemical modification via cross-coupling reactions, while the trifluoromethyl group at the 2-position often enhances metabolic stability, binding affinity, and cell permeability of derivative molecules.

Caption: Chemical structure of **6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine**.

## Physicochemical Data Summary

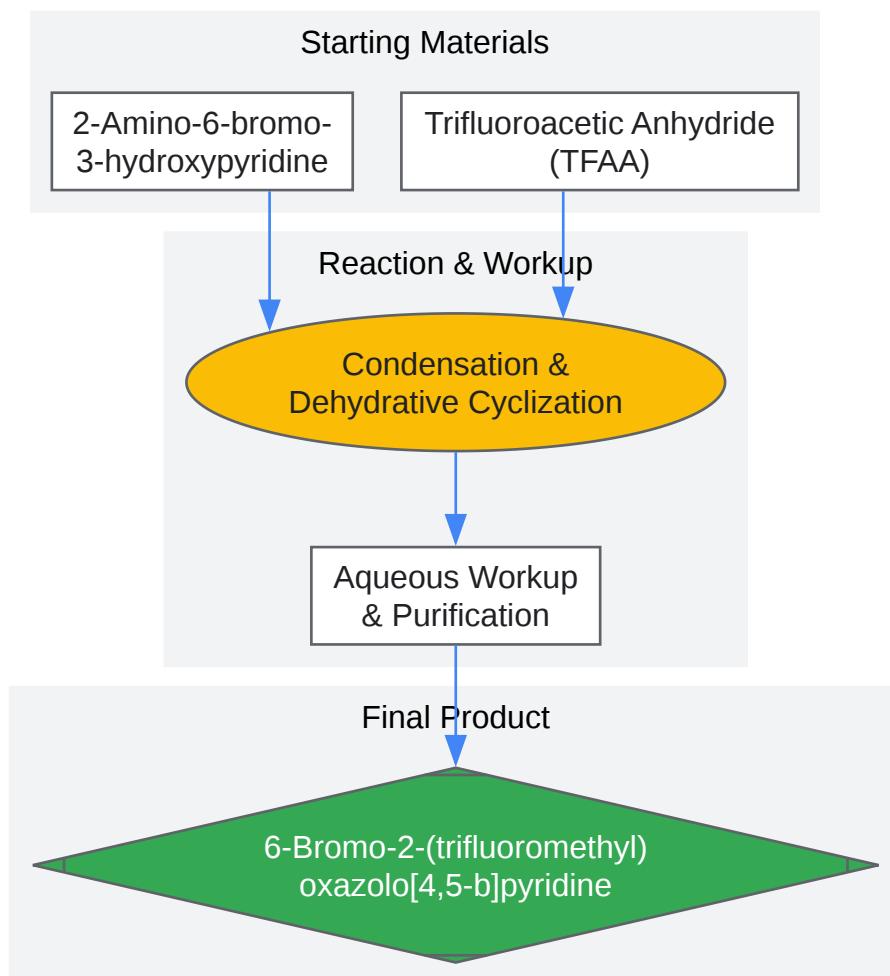
The key properties of this compound are summarized below. It is important to note that some of these values are predicted through computational models due to the compound's primary use as a research intermediate.

Property	Value	Source
CAS Number	1260656-87-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>2</sub> BrF <sub>3</sub> N <sub>2</sub> O	<a href="#">[4]</a>
Molecular Weight	267.01 g/mol	<a href="#">[5]</a>
Predicted Boiling Point	202.6 ± 40.0 °C	<a href="#">[4]</a>
Predicted Density	1.873 ± 0.06 g/cm <sup>3</sup>	<a href="#">[4]</a>
IUPAC Name	6-bromo-2-(trifluoromethyl)-[ <a href="#">1</a> ] [ <a href="#">6</a> ]oxazolo[4,5-b]pyridine	
SMILES	C1=C(C=NC2=C1OC(=N2)C(F)(F)F)Br	

## Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a chemically sound and efficient pathway can be proposed based on established heterocyclic chemistry principles. The most logical approach involves the condensation and cyclization of 2-amino-6-bromo-3-hydroxypyridine with a trifluoroacetylating agent.

## Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of the target compound.

## Detailed Experimental Protocol (Exemplary)

- Reaction Setup: To a solution of 2-amino-6-bromo-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise at 0 °C under an inert nitrogen atmosphere.
- Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Cyclization: Upon completion of the initial acylation, a dehydrating agent or thermal conditions (reflux) may be applied to facilitate the intramolecular cyclization, forming the oxazole ring. The choice of method depends on the stability of the intermediate.
- Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure **6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine**.

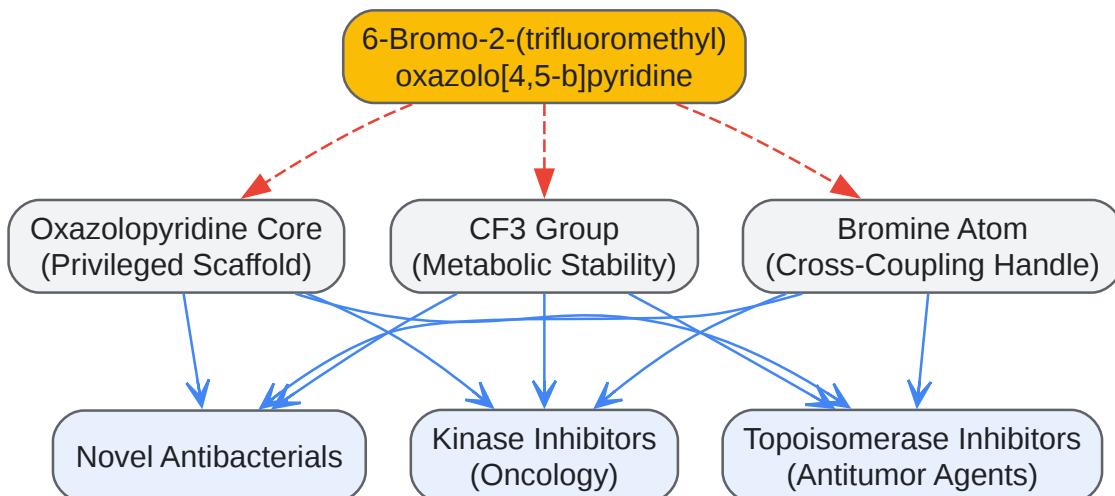
## Expertise-Driven Rationale

- Choice of Reagents: 2-amino-6-bromo-3-hydroxypyridine serves as the ideal precursor, containing the requisite ortho-amino-hydroxyl functionality on a pyridine core. Trifluoroacetic anhydride is a powerful and readily available electrophile that both acylates the amino group and provides the trifluoromethyl moiety for the final structure.
- Causality of Cyclization: The initial reaction is an N-acylation of the amino group. The subsequent ring closure (cyclization) is a dehydration reaction between the hydroxyl group and the newly formed amide. This intramolecular condensation is thermodynamically driven by the formation of the stable aromatic oxazole ring system.

## Applications in Research and Drug Development

The title compound is not typically an end-product but rather a crucial intermediate. Its value lies in the combination of its structural features, which makes it a versatile building block for synthesizing more complex molecules with potential biological activity.<sup>[7]</sup>

## Core Utility in Medicinal Chemistry



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Caption: Logical connections between the compound's features and its applications.

- **Oncology and Kinase Inhibition:** The pyridine scaffold is a cornerstone in the design of kinase inhibitors.<sup>[8]</sup> The trifluoromethyl group can enhance binding to the ATP pocket of kinases, and the bromine atom allows for the introduction of larger, specificity-determining moieties via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions. Related triazolopyridine structures are known intermediates in the synthesis of kinase inhibitors for cancer therapy.<sup>[9]</sup>
- **Antitumor Agents:** Research into related oxazolopyridine derivatives has identified them as novel candidate antitumor agents that target human DNA topoisomerase II $\alpha$  (hTopo II $\alpha$ ), an important enzyme in cancer treatment.<sup>[10]</sup> The core scaffold of the title compound is therefore of high interest for developing new compounds within this class.
- **Agrochemicals and Other Research:** Beyond pharmaceuticals, heterocyclic compounds containing trifluoromethyl and bromo-substituents are frequently explored in agrochemical research for the development of novel pesticides and herbicides with enhanced stability and activity.<sup>[9]</sup>

## Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for **6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine** is not widely published. Therefore, a conservative approach to safety, based on analogous chemical structures like other brominated and trifluoromethylated pyridines, is mandatory.[11]

## Recommended Safety and Handling Protocols

Precautionary Measure	Specification	Rationale and Reference
Personal Protective Equipment (PPE)	Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.	Standard practice for handling halogenated organic compounds.[12]
Ventilation	Use only in a well-ventilated area, preferably within a chemical fume hood.	To avoid inhalation of potential dust or vapors, which may cause respiratory irritation.
First Aid (Eyes)	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing.	Halogenated heterocycles can be serious eye irritants.[11][12]
First Aid (Skin)	IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing.	These compounds may cause skin irritation or be toxic upon dermal contact.[11]
First Aid (Ingestion)	IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.	Many related compounds are classified as harmful or toxic if swallowed.
Storage	Store in a tightly closed container in a cool, dry, well-ventilated place. Consider storage under an inert atmosphere.	To prevent degradation from moisture and air, and ensure long-term stability.[12]
Disposal	Dispose of contents/container to an approved waste disposal plant.	Chemical waste must be handled according to local, state, and federal regulations.

Trustworthiness in Practice: The protocols described are self-validating systems. Adherence to these handling and storage guidelines minimizes risk to personnel and preserves the chemical integrity of the compound, ensuring reproducibility in subsequent experimental work. Always consult the supplier-specific SDS upon procurement and perform a thorough risk assessment before use.

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## References

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